molecular formula C19H25N3O3 B15258454 Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15258454
M. Wt: 343.4 g/mol
InChI Key: JZTGUVAASLNIRQ-UHFFFAOYSA-N
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Description

Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a butan-2-yl group at position 2, a hydroxymethyl group at position 3, and a benzyl carboxylate ester at position 5. The compound’s hydroxymethyl group enhances solubility, while the benzyl ester may serve as a protective group for carboxylic acid functionalities during synthesis .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl 2-butan-2-yl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-3-14(2)18-16(12-23)22-10-9-21(11-17(22)20-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,23H,3,9-13H2,1-2H3

InChI Key

JZTGUVAASLNIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzyl halide with a pyrazine derivative in the presence of a base can yield the desired product . Industrial production methods often involve multistep processes that include purification and isolation steps to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of imidazo[1,2-a]pyrazine derivatives with varying substituents. Below is a detailed comparison based on substituents, physicochemical properties, and reported applications.

Substituent Variations and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight Key Features
Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (Target Compound) 2: butan-2-yl; 3: hydroxymethyl; 7: benzyl carboxylate C₁₉H₂₄N₃O₃ ~354.42 g/mol† Enhanced solubility due to hydroxymethyl; potential for prodrug applications.
Benzyl 2-(propan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2: propan-2-yl; 3: hydroxymethyl; 7: benzyl carboxylate C₁₈H₂₂N₃O₃ 340.39 g/mol Shorter alkyl chain reduces lipophilicity compared to butan-2-yl analog.
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2: difluoromethyl; 3: hydroxymethyl; 7: benzyl carboxylate C₁₆H₁₇F₂N₃O₃ 337.32 g/mol Fluorine substitution improves metabolic stability and membrane permeability.
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2: 2-methylpropyl; 3: aminomethyl; 7: benzyl carboxylate C₁₉H₂₆N₄O₂ 366.44 g/mol Aminomethyl group may enhance binding to biological targets (e.g., enzymes).
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 2: carboxylate; 7: benzyl; dihydrochloride salt C₁₄H₁₄N₃O₂·2HCl 340.19 g/mol Simplified structure with no alkyl/hydroxymethyl substituents; higher polarity.

Biological Activity

Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060050-91-9) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on current research findings.

  • Molecular Formula : C19H25N3O3
  • Molecular Weight : 343.42 g/mol
  • CAS Number : 2060050-91-9

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

  • Inhibition of Cyclin-dependent Kinase 9 (CDK9) :
    • CDK9 is crucial for regulating the cell cycle and transcription processes. The compound binds to the active site of CDK9, inhibiting its kinase activity. This inhibition disrupts cell cycle progression and can induce apoptosis in cancer cells where these pathways are often dysregulated.
  • Targeting ENPP1 :
    • Recent studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is important for immune response in cancer therapy. The compound enhances the expression of downstream target genes involved in immune activation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through the aforementioned mechanisms .
  • Animal Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor growth rates when combined with immunotherapies such as anti-PD-1 antibodies. For instance, a study reported a tumor growth inhibition rate of 77.7% in murine models treated with a combination of this compound and anti-PD-1 therapy .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its molecular characteristics. The compound's efficacy can be influenced by environmental factors such as pH and the presence of other molecules.

Study on ENPP1 Inhibition

A notable study focused on imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors highlighted the potential of such compounds in enhancing immune responses against tumors. The derivative exhibited an IC50 value of approximately 5.70 nM against ENPP1 and showed favorable pharmacokinetic properties in animal models .

Summary Table of Biological Activities

Biological ActivityMechanismReference
CDK9 InhibitionDisruption of cell cycle and transcription processes
ENPP1 InhibitionEnhancement of cGAS-STING pathway for immune response
Anticancer ActivityInduction of apoptosis in cancer cell lines
Tumor Growth InhibitionSignificant reduction in tumor size in combination therapies

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic and biological contexts?

The compound's reactivity is governed by:

  • Benzyl ester group : Facilitates protection/deprotection strategies during synthesis and modulates solubility .
  • Hydroxymethyl substituent : Enhances hydrogen-bonding capacity, impacting crystallinity and interactions with biological targets .
  • Butan-2-yl group : Introduces steric bulk, affecting regioselectivity in substitution reactions .
  • Imidazo[1,2-a]pyrazine core : A π-electron-deficient heterocycle prone to electrophilic substitution and metal-catalyzed functionalization .

Structural Comparison Table :

Compound FeatureRole in ReactivityExample from Literature
Benzyl esterProtecting group for carboxylates7-tert-butyl analogs
Hydroxymethyl groupHydrogen-bond donorImidazo-pyrazine derivatives
Butan-2-yl substituentSteric modulationSimilar alkylated imidazoles

Q. What synthetic methodologies are employed to construct the imidazo[1,2-a]pyrazine core?

Two dominant strategies are:

  • Copper-catalyzed oxidative cyclization : Combines haloalkynes and aminopyrazines under O₂, enabling regioselective formation of the core (e.g., 2-haloimidazopyrazines, 75–92% yields) .
  • Carbonyldiimidazole (CDI)-mediated coupling : Links preformed pyrazine intermediates with imidazole precursors via reflux in anhydrous DMF (24-hour reaction time, followed by recrystallization) .

Optimization Tips :

  • Use molecular sieves to control moisture in CDI-mediated reactions .
  • Tune copper catalysts (e.g., CuI vs. CuBr) to improve haloalkyne conversion .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the hydroxymethyl group at the 3-position?

Regioselectivity is influenced by:

  • Protecting group strategy : Temporary silylation (e.g., TBSCl) shields the hydroxymethyl group during electrophilic substitutions .
  • Metal coordination : Pd-catalyzed C–H activation preferentially targets the 2-position, leaving the 3-hydroxymethyl group intact .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring 3-position reactivity .

Case Study :

  • In analogous imidazo-pyrazines, TBS protection of hydroxymethyl enabled selective bromination at the 2-position (82% yield) .

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